![molecular formula C13H21N3O3 B2903293 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1807901-55-8](/img/structure/B2903293.png)
4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine
Overview
Description
4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the piperidine and ethoxy groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to achieve high purity levels. The use of catalysts and advanced separation techniques would be essential to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The introduction of the oxadiazole ring in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties, making this compound a candidate for further exploration in antimicrobial therapy.
Anti-inflammatory Effects
Compounds containing oxadiazole structures have been investigated for their anti-inflammatory effects. This application is particularly relevant in the context of chronic inflammatory diseases. Preliminary studies suggest that 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine may modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis or inflammatory bowel disease.
CNS Activity
The piperidine structure is often associated with neuroactive properties. Compounds similar to this compound have shown promise in treating neurological disorders such as anxiety and depression. Research indicates that modifications to the piperidine ring can enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies.
Anticancer Potential
The oxadiazole moiety has been linked to anticancer activity in various studies. Compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis. Investigations into the mechanisms of action could reveal pathways through which this compound exerts anticancer effects.
Data Tables
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Candida albicans. The results showed that compounds with structural similarities to this compound exhibited significant inhibition zones compared to controls.
Case Study 2: Anti-inflammatory Properties
In a preclinical model of arthritis, researchers administered derivatives of the compound to evaluate their anti-inflammatory effects. The results demonstrated a marked reduction in inflammatory markers and swelling in treated groups compared to untreated controls.
Case Study 3: CNS Activity Assessment
A behavioral study assessed the anxiolytic effects of compounds related to this compound using established anxiety models in rodents. The findings indicated a significant reduction in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.
Mechanism of Action
The mechanism by which 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved is crucial for optimizing its therapeutic potential.
Comparison with Similar Compounds
4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine: can be compared to other similar compounds, such as 4-methoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine and 4-ethoxy-4-{3-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine . These compounds differ in their substituents and stereochemistry, which can lead to variations in their chemical properties and biological activities.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Biological Activity
The compound 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine is a derivative of piperidine featuring a 1,2,4-oxadiazole moiety. This structural framework is gaining attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound by synthesizing findings from recent studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a piperidine ring substituted with an ethoxy group and an oxadiazole unit. The oxadiazole ring is known for its stability and ability to interact with biological macromolecules through hydrogen bonding, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Research indicates that oxadiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | MCF-7 | 2.13 |
Compound B | HepG2 | 1.63 |
Compound C | HL-60 | 0.41 |
These values suggest that similar compounds might exhibit comparable efficacy against cancer cells through mechanisms involving EGFR inhibition and apoptosis induction .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively documented. Studies have shown that these compounds possess activity against a range of pathogens, including resistant strains of Staphylococcus aureus and E. coli.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | S. aureus | 4 µg/mL |
Compound E | E. coli | 32 µg/mL |
These findings indicate that the incorporation of the oxadiazole ring enhances the antimicrobial potency of piperidine derivatives .
Anti-inflammatory Activity
Anti-inflammatory properties are another significant aspect of the biological activity of oxadiazole derivatives. Compounds containing this scaffold have been shown to inhibit COX enzymes, which are critical in the inflammatory response.
Compound | COX Inhibition (IC50) |
---|---|
Compound F | COX-1: 0.140 μM |
Compound G | COX-2: 0.007 μM |
These results demonstrate that oxadiazole derivatives can serve as potential anti-inflammatory agents with lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin .
Case Study 1: Synthesis and Evaluation
A study conducted by Alam et al. synthesized a series of novel naproxen-based 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines. Among these compounds, one exhibited an IC50 comparable to Doxorubicin, highlighting the potential of oxadiazoles in cancer therapy .
Case Study 2: Antimicrobial Screening
In another investigation by Almalki et al., a series of triazole-incorporated thymol-1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated significant inhibition rates against various bacterial strains, suggesting that these compounds could be developed into effective antimicrobial agents .
Properties
IUPAC Name |
5-(4-ethoxypiperidin-4-yl)-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-2-18-13(5-7-14-8-6-13)12-15-11(16-19-12)10-4-3-9-17-10/h10,14H,2-9H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMYAXXNKMPTJC-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNCC1)C2=NC(=NO2)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCNCC1)C2=NC(=NO2)[C@H]3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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